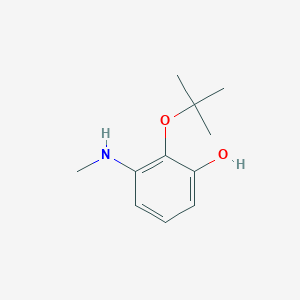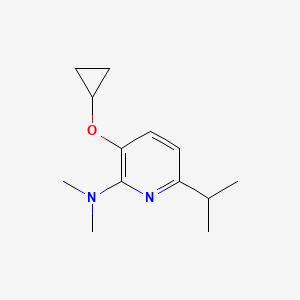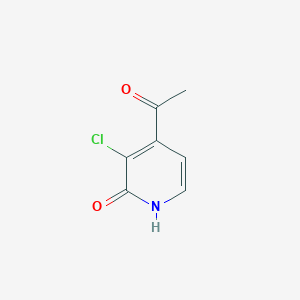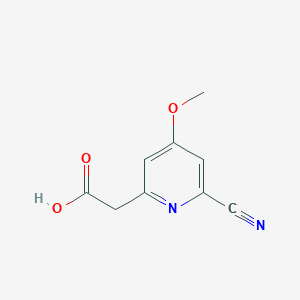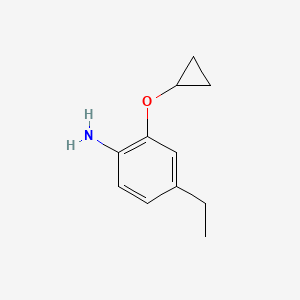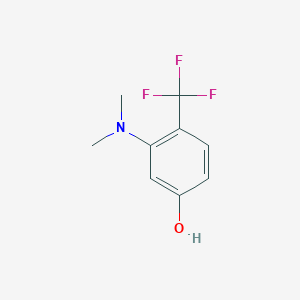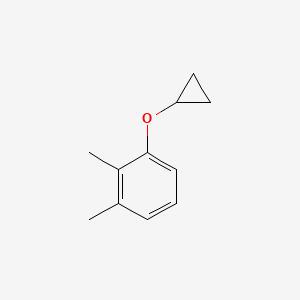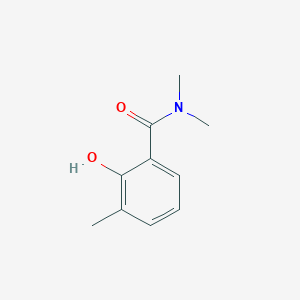
4-Acetyl-5-aminonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-5-aminonicotinaldehyde is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of nicotinaldehyde, featuring an acetyl group at the 4-position and an amino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-aminonicotinaldehyde typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aromatic aldehydes react with 2-aminopyridine and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound may involve solvent-free reactions or fusion methods. For instance, the reaction of aryl amines with ethyl cyanoacetate at elevated temperatures (around 150°C) can yield cyanoacetanilide derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-5-aminonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acid chlorides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Produces oxides of the original compound.
Reduction: Yields various amine derivatives.
Substitution: Forms imine derivatives and sulfonamides.
Scientific Research Applications
4-Acetyl-5-aminonicotinaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in creating novel therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and photochemical properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-aminonicotinaldehyde involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming stable imine derivatives. The compound’s acetyl and amino groups play crucial roles in its reactivity, enabling it to participate in multiple pathways, including the formation of Schiff bases and other biologically active molecules .
Comparison with Similar Compounds
5-Acetyl-4-aminopyrimidines: These compounds share structural similarities and are used in synthesizing pyrimido[4,5-d]pyrimidines.
o-Aminopyrimidine Aldehydes: These are precursors for constructing fused pyrimidines and exhibit similar reactivity patterns.
Uniqueness: 4-Acetyl-5-aminonicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde core, which imparts distinct chemical and biological properties. Its ability to form stable imine derivatives and participate in diverse chemical reactions makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-acetyl-5-aminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)8-6(4-11)2-10-3-7(8)9/h2-4H,9H2,1H3 |
InChI Key |
CZFWVDFHHSUDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


